O-(4-morpholinobenzyl)hydroxylamine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H16N2O2 |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
O-[(4-morpholin-4-ylphenyl)methyl]hydroxylamine |
InChI |
InChI=1S/C11H16N2O2/c12-15-9-10-1-3-11(4-2-10)13-5-7-14-8-6-13/h1-4H,5-9,12H2 |
InChI Key |
RMMLMEXJCGVHNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)CON |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of O 4 Morpholinobenzyl Hydroxylamine and Its Analogues
Strategies for the O-Alkylation of N-Hydroxyphthalimide and Subsequent Deprotection for O-(4-morpholinobenzyl)hydroxylamine Synthesis
A prevalent and robust strategy for the synthesis of O-alkylhydroxylamines, including this compound, involves the O-alkylation of a protected hydroxylamine (B1172632) equivalent, most commonly N-hydroxyphthalimide. This approach, analogous to the Gabriel synthesis of primary amines, proceeds in two main steps: the formation of an N-alkoxyphthalimide intermediate, followed by a deprotection step to release the desired O-substituted hydroxylamine. nih.govresearchgate.net
The initial alkylation can be achieved by reacting N-hydroxyphthalimide with an appropriate alkylating agent, such as 4-morpholinobenzyl halide. The reaction is typically facilitated by a base to deprotonate the N-hydroxyphthalimide, enhancing its nucleophilicity. researchgate.netorganic-chemistry.org Following the successful formation of the N-(4-morpholinobenzyloxy)phthalimide intermediate, the phthalimide (B116566) protecting group is cleaved. This is traditionally accomplished through hydrazinolysis, using hydrazine (B178648) hydrate (B1144303) or methylhydrazine, which results in the formation of the free hydroxylamine and a phthalhydrazide (B32825) byproduct that can be filtered off. nih.govnih.govnih.gov The final product is often isolated as a stable hydrochloride salt. nih.govnih.gov
| Step | Reagents & Conditions | Description | Key Findings & Citations |
| 1. Alkylation | N-Hydroxyphthalimide, 4-Morpholinobenzyl halide (e.g., bromide), Base (e.g., DBU, K₂CO₃), Solvent (e.g., DMF, DMSO) | The nitrogen of N-hydroxyphthalimide is deprotonated by a base, and the resulting nucleophile attacks the benzyl (B1604629) halide in an Sₙ2 reaction to form N-(4-morpholinobenzyloxy)phthalimide. | This method is a conventional route for preparing alkoxyamine derivatives. nih.govnih.gov The use of various bases and solvents allows for optimization. researchgate.netorganic-chemistry.org |
| 2. Deprotection | N-(4-morpholinobenzyloxy)phthalimide, Hydrazine hydrate or Methylhydrazine, Solvent (e.g., Ethanol), followed by HCl | The phthalimide group is cleaved by nucleophilic attack of hydrazine, releasing the O-substituted hydroxylamine. Subsequent treatment with HCl yields the stable hydrochloride salt. | Hydrazinolysis is a standard and effective method for deprotection. nih.gov The final product can be isolated as a crystalline hydrochloride salt. nih.gov |
The Mitsunobu reaction offers a powerful and versatile alternative for the O-alkylation of N-hydroxyphthalimide, particularly when starting from an alcohol precursor like (4-morpholinophenyl)methanol. nih.govwikipedia.org This reaction allows for the direct conversion of primary and secondary alcohols into a wide range of functional groups with a predictable inversion of stereochemistry at chiral centers. wikipedia.orgorganic-chemistry.org
In this context, (4-morpholinophenyl)methanol is treated with N-hydroxyphthalimide in the presence of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgresearchgate.net The reaction proceeds through the formation of a key phosphonium (B103445) intermediate which activates the alcohol's hydroxyl group, making it an excellent leaving group. organic-chemistry.org Subsequent nucleophilic attack by N-hydroxyphthalimide furnishes the desired N-(4-morpholinobenzyloxy)phthalimide intermediate. researchgate.netresearchgate.net The deprotection step to liberate the final product follows the same hydrazinolysis procedure described previously. researchgate.net
| Reagent | Role | Typical Examples | Citations |
| Alcohol | Substrate | (4-Morpholinophenyl)methanol | nih.gov |
| Pronucleophile | Source of the hydroxylamine moiety | N-Hydroxyphthalimide | nih.govorganic-chemistry.orgresearchgate.net |
| Phosphine | Activating Agent / Reductant | Triphenylphosphine (PPh₃) | wikipedia.orgresearchgate.net |
| Azodicarboxylate | Oxidant | Diethyl azodicarboxylate (DEAD), Diisopropyl azodicarboxylate (DIAD) | wikipedia.orgresearchgate.net |
To circumvent the use of hydrazine, which can be hazardous and may affect sensitive functional groups, methods utilizing N-hydroxyurethane derivatives as hydroxylamine surrogates have been developed. nih.govorganic-chemistry.org A common reagent is tert-butyl N-hydroxycarbamate. The synthesis strategy involves the O-alkylation of this carbamate (B1207046) with an alcohol derivative, followed by an acidic deprotection step. organic-chemistry.org
Specifically, the precursor alcohol, (4-morpholinophenyl)methanol, is first converted to a better leaving group, such as a methanesulfonate (B1217627) (mesylate). organic-chemistry.org The resulting 4-morpholinobenzyl mesylate is then used to alkylate tert-butyl N-hydroxycarbamate in the presence of a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). organic-chemistry.org The tert-butoxycarbonyl (Boc) protecting group on the resulting O-alkylated hydroxamate is stable under basic conditions but can be readily cleaved under acidic conditions, for instance, using hydrogen chloride in an anhydrous solvent, to afford the final this compound hydrochloride. nih.govorganic-chemistry.org This method provides a high-yielding and rapid pathway to the target compound without requiring hydrazine. nih.govnih.gov
Syntheses from Precursor Oximes via Reductive Methodologies
An alternative synthetic route to O-alkylhydroxylamines involves the reduction of precursor oximes. nih.govnih.gov For the synthesis of this compound, the starting material would be 4-morpholinobenzaldehyde (B72404) oxime. The selective reduction of the oxime's C=N double bond without cleaving the weak N-O bond is the primary challenge of this approach. nih.govnih.gov
Various reductive methodologies have been explored to achieve this transformation. Catalytic hydrogenation using platinum-based catalysts, such as platinum(IV) oxide (Adam's catalyst), in the presence of a strong Brønsted acid has been a longstanding method. nih.govnih.gov More recent developments include the use of other catalytic systems and reducing agents like diborane (B8814927) or sodium cyanoborohydride (NaBH₃CN) in acetic acid, which have shown success in the diastereoselective reduction of certain oximes to their corresponding hydroxylamines. uc.ptacs.org The choice of catalyst and reaction conditions is crucial to prevent over-reduction to the primary amine, which is a common side product resulting from the cleavage of the N-O bond. nih.gov
| Method | Reducing Agent/Catalyst | Key Features & Challenges | Citations |
| Catalytic Hydrogenation | H₂, Platinum-based catalysts (e.g., PtO₂) | One of the earliest methods; often requires acidic additives. A key challenge is preventing over-reduction to the primary amine. | nih.govnih.gov |
| Borane Reduction | Diborane (B₂H₆) | A reported method for converting oximes to N-monosubstituted hydroxylamines. | acs.org |
| Hydride Reduction | Sodium Cyanoborohydride (NaBH₃CN) | Has been used for the diastereoselective reduction of functionalized oximes in an acidic medium like acetic acid. | uc.pt |
Nucleophilic Acylation Reactions for this compound Derivatization
The free amino group of this compound is nucleophilic and can readily participate in acylation reactions with various electrophilic acylating agents. libretexts.orgmasterorganicchemistry.com This reactivity allows for the synthesis of a diverse range of derivatives, including hydroxamic acids and N-acetylated compounds, by forming a new bond between the nitrogen atom and a carbonyl carbon. researchgate.net The general mechanism for these transformations is nucleophilic acyl substitution, where the hydroxylamine attacks the carbonyl carbon of an acyl derivative (like an acid chloride or ester), leading to a tetrahedral intermediate that subsequently collapses to form the acylated product. libretexts.org
Hydroxamic acids are a significant class of compounds, often used as metal chelators and enzyme inhibitors. wikipedia.orgresearchgate.net Analogues of hydroxamic acids can be synthesized from this compound by N-acylation. nih.gov In this reaction, the hydroxylamine acts as a nucleophile, attacking a carboxylic acid derivative. wikipedia.org
Common methods involve reacting the hydroxylamine with an activated carboxylic acid, such as an acid chloride or an ester, often under basic conditions. wikipedia.org Alternatively, peptide coupling reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) or N,N'-dicyclohexylcarbodiimide (DCC) can be used to facilitate the direct condensation of a carboxylic acid with this compound. nih.gov The resulting products are O-benzyl hydroxamates. nih.gov These derivatization reactions are crucial for creating libraries of compounds for biological screening.
| Acylating Agent | Coupling Reagent (if applicable) | Product Type | Description | Citations |
| Carboxylic Acid Ester | Base (e.g., NaOMe) | O-Benzyl Hydroxamate | The hydroxylamine displaces the alkoxy group of the ester. | wikipedia.orgnih.gov |
| Carboxylic Acid Chloride | Base (e.g., Pyridine) | O-Benzyl Hydroxamate | A highly reactive acylating agent, reacting readily with the hydroxylamine. | wikipedia.org |
| Carboxylic Acid | CDI, DCC, HBTU, etc. | O-Benzyl Hydroxamate | Coupling reagents activate the carboxylic acid to facilitate amide bond formation with the hydroxylamine. | nih.gov |
The nitrogen atom of this compound can be readily acetylated using standard acetylating agents. This derivatization is a form of nucleophilic acylation. The reaction typically involves treating the hydroxylamine with an acetyl source such as acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base like pyridine (B92270) to neutralize the acidic byproduct.
The product of a single acetylation would be N-acetyl-O-(4-morpholinobenzyl)hydroxylamine. The term "N,O-diacetyl" typically refers to the acetylation of both the nitrogen and oxygen of a free hydroxylamine. However, starting with an O-substituted hydroxylamine, derivatization primarily occurs at the nitrogen. Reagents like N,N-diacetyl-O-methylhydroxylamine are known chemoselective acetylating agents themselves, highlighting the stability and accessibility of N-acylated hydroxylamine structures. sigmaaldrich.comsigmaaldrich.com The synthesis of an N-acetyl derivative of this compound provides a route to modify the compound's physicochemical properties.
Diversity-Oriented Synthetic Approaches for Complex Hydroxylamine Architectures
Diversity-oriented synthesis (DOS) is a strategy aimed at producing a wide array of structurally distinct molecules from a common starting point or a set of building blocks. cam.ac.uk This approach is particularly valuable for creating libraries of compounds for high-throughput screening to discover new bioactive molecules. cam.ac.uknih.gov In the context of hydroxylamine derivatives, DOS allows for the systematic variation of substituents on the aryl ring, the benzyl group, and the hydroxylamine nitrogen, leading to a broad range of analogues.
A key strategy in DOS is the use of branching reaction pathways, where a central intermediate is subjected to various reagents to introduce diverse functional groups and build different molecular scaffolds. cam.ac.uk For the synthesis of complex hydroxylamines, this could involve the initial preparation of a core structure, such as a substituted benzyl halide, which is then reacted with a variety of N-substituted hydroxylamines. Alternatively, a common hydroxylamine precursor can be derivatized with a diverse set of electrophiles.
One notable method for generating N,N,O-trisubstituted hydroxylamines involves the reaction of magnesium dialkylamides with alcohol-derived 2-methyl-2-tetrahydropyranyl alkyl peroxides (MTHPs). nih.gov This approach, reported by Crich in 2020, facilitates a direct and convergent SN2-like reaction to form the N-O bond, providing access to a wide range of trisubstituted hydroxylamines. researchgate.net This method is significant as it addresses the historical challenges associated with the synthesis of this underrepresented functional group in medicinal chemistry. researchgate.net
Another approach to achieving molecular diversity is through the use of multi-component reactions. These reactions, where three or more reactants combine in a single step to form a product that contains significant portions of all the reactants, are highly efficient for generating complex molecules. While not specifically detailed for this compound in the provided search results, the principles of multi-component reactions are widely applied in DOS for creating diverse libraries of compounds. nih.gov
The following table summarizes different strategies employed in diversity-oriented synthesis applicable to hydroxylamine architectures:
| DOS Strategy | Description | Potential Application to Hydroxylamine Synthesis |
| Reagent-Based Diversification | A common intermediate is treated with a variety of reagents to introduce diverse functional groups. cam.ac.uk | A core benzyl halide can be reacted with various N-substituted hydroxylamines. |
| Functional Group Pairing | Strategic combination of functional groups to create diverse molecular scaffolds. nih.gov | Pairing different aryl halides with various amine-containing side chains. |
| Build/Couple/Pair Strategy | A stepwise approach involving the building of complex fragments, coupling them together, and then further pairing them with other molecules. nih.gov | Synthesis of a substituted benzyl fragment, coupling with a hydroxylamine core, and subsequent derivatization. |
| Privileged Scaffold-Based DOS | Synthesis of libraries of compounds based on a scaffold known to have biological activity. nih.gov | Using the morpholine (B109124) or benzylamine (B48309) scaffold as a starting point for diversification. |
Exploration of Chemo- and Regioselective Synthetic Transformations
Chemo- and regioselectivity are critical aspects of synthetic chemistry, enabling the selective reaction of one functional group or position in a molecule over others. In the synthesis of this compound and its analogues, controlling selectivity is essential for achieving the desired product and avoiding the need for cumbersome protection and deprotection steps. researchgate.net
The development of catalyst-controlled chemoselective reactions is a key area of research. researchgate.net For instance, cooperative catalysts comprising a soft Lewis acid and a hard Brønsted base have been shown to be effective in promoting O-selective reactions in the presence of amino groups. researchgate.net This type of catalysis could be instrumental in the selective O-alkylation of a hydroxylamine in the presence of other nucleophilic sites.
A novel and facile cascade Biginelli-like reaction has been developed for the chemo- and regioselective synthesis of various heterocyclic compounds by altering the functional groups in the reactants. nih.gov While this specific reaction is for dihydropyrimidinones, 1,3-thiazines, and chromones, the underlying principle of achieving selectivity through reactant modification is broadly applicable. nih.gov
In the context of hydroxylamine synthesis, regioselectivity often pertains to the site of N- vs. O-alkylation or acylation. Metal-free conditions have been identified for the facile N-arylation of O-cyclopropyl hydroxylamines, demonstrating the potential for selective N-functionalization. nih.gov
The following table outlines examples of chemo- and regioselective transformations relevant to the synthesis of complex hydroxylamines:
| Transformation | Selectivity | Description | Reference |
| O-Acylation of Hydroxy Groups | Chemoselective | Lipase-catalyzed O-acylation of serine's hydroxy group in the presence of a primary alkyl amino group. researchgate.net | researchgate.net |
| Conjugate Addition | O-Selective | Cooperative catalyst-controlled conjugate addition of amino alcohols to α,β-unsaturated esters. researchgate.net | researchgate.net |
| N-Arylation | Chemoselective | Metal-free conditions for the N-arylation of O-cyclopropyl hydroxylamines. nih.gov | nih.gov |
| Cascade Assembly | Chemo- and Regioselective | A Biginelli-like reaction for the synthesis of heterocycles by altering reactant functional groups. nih.gov | nih.gov |
Scalability Considerations in Laboratory-Scale Synthetic Protocols
The transition of a synthetic route from a small, research-scale preparation to a larger, laboratory-scale protocol presents several challenges. These include reaction control, purification methods, and safety considerations. For the synthesis of this compound and its analogues, developing scalable protocols is crucial for enabling more extensive biological testing and further derivatization studies.
A published procedure for the gram-scale synthesis of O-cyclopropyl hydroxylamines highlights the importance of developing robust and scalable synthetic routes for hydroxylamine derivatives. nih.gov This work demonstrates that these compounds can be prepared in significant quantities and are bench-stable, making them practical precursors for further synthetic transformations. nih.gov
The scalable preparation of O-(diphenylphosphinyl)hydroxylamine (DPPH), a useful aminating agent, provides insights into the practical aspects of scaling up hydroxylamine-related syntheses. orgsyn.org The procedure details critical parameters such as temperature control during addition of reagents, solvent choices for efficient crystallization, and methods for determining reaction completion and product purity. orgsyn.org For example, maintaining the internal temperature below 0 °C during the addition of diphenylphosphinic chloride is crucial for achieving a high yield. orgsyn.org
Key considerations for scaling up laboratory syntheses of hydroxylamine derivatives are summarized in the table below:
| Consideration | Importance | Example from Scalable Syntheses | Reference |
| Hazard Analysis | Ensuring the safety of the experimental procedure, especially with potentially hazardous reagents or intermediates. orgsyn.org | Conducting a thorough hazard analysis and risk assessment before performing each reaction. orgsyn.org | |
| Temperature Control | Maintaining optimal reaction temperatures to ensure high conversion and minimize side reactions. orgsyn.org | Pre-cooling the reaction mixture and using a controlled addition rate to keep the internal temperature below a specified limit. orgsyn.org | |
| Reagent Purity | The water content of reagents can significantly impact reaction rates and conversions. orgsyn.org | Using reagents with low water content, as determined by Karl-Fischer titration, for consistent results. orgsyn.org | |
| Purification Method | Developing efficient methods for isolating the product in high purity at a larger scale. orgsyn.org | Utilizing crystallization and slurry washes with specific solvent mixtures to remove impurities effectively. orgsyn.org | |
| Reaction Monitoring | Accurately determining the endpoint of the reaction to ensure complete conversion and avoid over-reaction. orgsyn.org | Using 1H NMR to monitor the conversion of starting material to product. orgsyn.org |
Preclinical Biological Activity and Mechanistic Investigations of O 4 Morpholinobenzyl Hydroxylamine Analogues
Enzyme Inhibition Profiles and Functional Modulation Studies
Other Enzyme Modulations by Hydroxamic Acid Derivatives (e.g., HDACs, Metallopeptidases)
The hydroxamic acid moiety is a well-established pharmacophore known for its ability to chelate metal ions, particularly zinc (Zn²⁺), which is a critical cofactor in the active site of several enzyme families. researchgate.net This property has made hydroxamic acid derivatives a focal point in the design of inhibitors for metalloenzymes, most notably histone deacetylases (HDACs) and matrix metalloproteinases (MMPs). researchgate.net
HDACs are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histone and non-histone proteins, leading to changes in gene expression. jst.go.jpmdpi.com Dysregulation of HDAC activity is implicated in the development of various cancers, making them a significant therapeutic target. jst.go.jpmdpi.com Several hydroxamic acid-based HDAC inhibitors, such as Vorinostat (SAHA), Panobinostat, and Belinostat, have been approved for cancer treatment. bio-itworld.com The inhibitory mechanism involves the hydroxamic acid group coordinating with the Zn²⁺ ion in the enzyme's active site, effectively blocking its catalytic function. While N-Benzylhydroxylamine hydrochloride, a related structural precursor, is utilized in the synthesis of HDAC inhibitors like Vorinostat, specific studies detailing the HDAC inhibitory activity of O-(4-morpholinobenzyl)hydroxylamine analogues are not extensively documented in the reviewed literature. bio-itworld.com
Similarly, MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. researchgate.net Their activity is essential for physiological processes like tissue remodeling, but their overexpression is associated with diseases such as arthritis and cancer metastasis. researchgate.net The development of MMP inhibitors has also heavily featured hydroxamic acid derivatives, which act by chelating the catalytic zinc ion. researchgate.netnih.gov Although many potent hydroxamic acid-based MMP inhibitors have been developed, with some reaching clinical trials, specific investigations into this compound analogues in this context are not prominently reported. researchgate.net
The established role of the hydroxamic acid functional group as a potent zinc-binding ligand suggests that derivatives of this compound could theoretically exhibit inhibitory activity against metalloenzymes like HDACs and MMPs. However, dedicated research is required to confirm and characterize such potential modulatory effects for this specific class of compounds.
Cellular and In Vitro Model System Analyses
Preclinical evaluation of anti-inflammatory potential often employs in vivo models such as carrageenan-induced paw edema and histamine-induced vascular permeability. The carrageenan-induced edema model is a standard and highly reproducible assay for acute inflammation. researchgate.netresearchgate.netnih.gov Following the injection of carrageenan, a local inflammatory response is initiated, characterized by swelling (edema), which can be quantified to assess the efficacy of an anti-inflammatory agent. researchgate.netmdpi.com This inflammatory cascade involves the release of mediators like histamine (B1213489), bradykinin, and prostaglandins. researchgate.net While O-benzyl derivatives have shown anti-inflammatory properties in such models, for instance, certain 3-O-benzyl-α-D-ribofuranose derivatives demonstrated significant inhibition of paw edema, specific data for this compound analogues in this assay were not found in the reviewed literature. researchgate.net
Histamine is a key mediator in allergic inflammatory reactions, causing a rapid increase in vascular permeability, which leads to tissue swelling and edema. plos.orgnih.gov Assays measuring the leakage of dyes or fluids from blood vessels after histamine administration are used to screen for compounds that can counteract this effect. plos.orgnih.govnih.gov The mechanism often involves the disruption of endothelial barrier integrity. plos.org While the general principles of these assays are well-established, specific studies evaluating the effect of this compound analogues on histamine-induced vascular permeability have not been identified in the current search.
Leukotrienes are potent lipid mediators of inflammation, synthesized from arachidonic acid by the action of a series of enzymes, with 5-lipoxygenase (5-LOX) being the central enzyme. nih.gov Inhibition of the leukotriene biosynthetic pathway is a key strategy for treating inflammatory conditions like asthma. nih.gov Cell-based assays are crucial for identifying and characterizing new inhibitors. nih.govresearchgate.net These assays typically use cells of myeloid origin, which are stimulated to produce leukotrienes. The efficacy of a test compound is determined by measuring the reduction in leukotriene levels, often through techniques like HPLC or fluorescence-based microplate assays. nih.govresearchgate.net Although there is significant interest in developing novel LOX inhibitors, research specifically detailing the inhibition of leukotriene biosynthesis in cell-based systems by this compound analogues is not available in the reviewed sources. nih.gov
Skeletal muscle is a primary site for glucose disposal, and enhancing glucose uptake in muscle cells is a key therapeutic strategy for type 2 diabetes. nih.govjmb.or.kr The C2C12 myotube cell line is a widely used in vitro model to study glucose metabolism in skeletal muscle. mdpi.comnih.gov A significant finding demonstrated that hydroxylamine (B1172632) (HA), the parent molecule of the subject compound class, enhances glucose uptake in C2C12 myotubes. researchgate.netnih.gov The mechanism was shown to involve the IRS1, PI3K, and Akt signaling pathway, which is a central pathway for insulin-mediated glucose uptake. researchgate.netnih.gov This suggests that the hydroxylamine moiety itself may possess intrinsic activity that promotes glucose transport into muscle cells.
This finding provides a strong rationale for investigating this compound and its analogues for similar activity. The potential for these compounds to enhance glucose uptake, possibly through the same or related mechanisms as hydroxylamine, marks a promising area for future research in the context of metabolic diseases.
Table 1: Effect of Hydroxylamine on Glucose Uptake in C2C12 Myotubes This table is representative of data that would be generated in such a study and is based on the findings that hydroxylamine enhances glucose uptake. Specific quantitative data for this compound is not available.
| Compound | Concentration | Glucose Uptake (% of Control) | Signaling Pathway Implicated | Reference |
|---|---|---|---|---|
| Hydroxylamine | Varies | Increased | IRS1/PI3K/Akt | researchgate.net, nih.gov |
| This compound | Not Available | Not Available | Not Available |
The antiproliferative activity of compounds is frequently assessed against a panel of human cancer cell lines. While direct studies on this compound were not found, research on structurally related compounds provides insight into their potential anticancer effects. A series of benzyloxyurea (B188258) derivatives, which contain the core O-benzylhydroxylamine structure, were evaluated for their ability to inhibit the proliferation of human (K562) and murine (L1210) leukemia cell lines. jst.go.jp Several of these compounds demonstrated potent cytotoxic effects, with IC₅₀ values indicating stronger activity than the reference drug hydroxyurea. jst.go.jp
Furthermore, other benzyl-substituted amines have been investigated for their activity against glioblastoma, an aggressive form of brain cancer. nih.govnih.gov For instance, N,N-bis-(8-hydroxyquinoline-5-yl methyl)-benzyl substituted amines were shown to induce extensive cell death in primary glioblastoma cells. nih.gov While these compounds are structurally distinct, they highlight the potential of the benzyl (B1604629) motif in designing anticancer agents.
Although no specific data was found for this compound analogues against non-small cell lung cancer (NSCLC) or glioblastoma cell lines in the reviewed literature, the activity of related benzyloxyurea and benzyl-substituted amine derivatives suggests that this chemical class warrants investigation for its potential antiproliferative and cytotoxic properties in various cancer models. jst.go.jpnih.govnih.gov
Table 2: Anticancer Activity of Benzyloxyurea Derivatives This table presents representative data for benzyloxyurea derivatives, which share a structural similarity to the subject compound class.
| Compound ID | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 4a | L1210 | 18.02 ± 1.55 | jst.go.jp |
| K562 | 26.69 ± 1.98 | jst.go.jp | |
| 4f' | L1210 | 18.73 ± 1.21 | jst.go.jp |
| K562 | 25.14 ± 1.76 | jst.go.jp | |
| Hydroxyurea (Control) | L1210 | 38.65 ± 2.01 | jst.go.jp |
| K562 | 52.31 ± 2.67 | jst.go.jp |
A number of human diseases are caused by missense mutations that lead to protein misfolding, instability, and subsequent degradation by cellular quality control systems. nih.govnih.govnih.gov Pharmacological chaperones are small molecules that can specifically bind to and stabilize these unstable protein mutants, thereby rescuing their function. nih.govnih.govmdpi.com This therapeutic approach has gained traction for treating various genetic disorders, particularly lysosomal storage diseases. nih.gov The identification of such molecules often involves high-throughput screening to find compounds that enhance the thermal stability or cellular levels of a target protein. nih.gov
While the concept of pharmacological chaperoning is a promising therapeutic strategy, there is currently no evidence in the reviewed literature to suggest that this compound or its analogues have been investigated for this type of activity. nih.gov The potential for these compounds to act as pharmacological chaperones in cellular models of protein misfolding remains an unexplored and open area of research.
Pharmacological Target Engagement and Intracellular Pathway Modulations
Insulin (B600854) Signaling Pathway Activation (IRS1, PI3K, Akt)
The insulin signaling cascade is a critical pathway for cellular metabolism and growth, initiated by insulin binding to its receptor. This event triggers the phosphorylation of Insulin Receptor Substrate (IRS) proteins, which in turn activate the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. This cascade is fundamental for processes such as glucose uptake and glycogen (B147801) synthesis.
A thorough review of the available scientific literature did not yield specific evidence linking this compound or its direct analogues to the activation or modulation of the IRS1, PI3K, or Akt components of the insulin signaling pathway. Further research is required to determine if any interaction exists.
Heme Iron Coordination as a Mechanism of Enzyme Inhibition
The potential for hydroxylamine-containing compounds to interact with heme-containing enzymes is an area of mechanistic interest. Heme enzymes, which contain an iron-protoporphyrin IX complex, are critical for a wide range of biological oxidation reactions. The iron center can be targeted by inhibitor molecules, leading to modulation of enzyme activity. Certain inhibitors function by coordinating directly with the heme iron, preventing the binding of oxygen or other substrates.
While the hydroxylamine moiety (NH₂OH) is known to be a structural analogue of hydrogen peroxide and can be activated by engineered heme proteins for nitrogen transfer reactions, the current body of research does not specifically document this compound or its analogues acting as enzyme inhibitors via a direct heme iron coordination mechanism.
Inhibition of Leukotriene Biosynthesis Pathways
Leukotrienes are potent lipid mediators derived from arachidonic acid that play a central role in initiating and sustaining inflammatory and allergic responses. mdpi.com The biosynthesis pathway is initiated by the enzyme 5-lipoxygenase (5-LOX), making it a key therapeutic target for anti-inflammatory drugs. nih.govnih.gov
Preclinical studies on analogues of this compound have demonstrated a clear inhibitory effect on this pathway. Specifically, the analogue 1-hydroxylamino-1-(4'-morpholinophenyl) ethane (B1197151) (M-HA) was found to possess a 5-lipoxygenase inhibitory effect. researchgate.netnih.gov By inhibiting 5-LOX, M-HA can effectively reduce the production of downstream leukotrienes, which contributes to its observed anti-inflammatory and anti-allergic properties. researchgate.netnih.gov This mechanism is a significant component of the pharmacological activity of this class of compounds.
Ubiquitination and Protein Degradation Pathways
The ubiquitin-proteasome system is the principal mechanism for selective protein degradation in eukaryotic cells, playing a crucial role in cellular homeostasis. The process involves tagging substrate proteins with ubiquitin molecules, which marks them for degradation by the proteasome.
Based on an extensive review of published studies, there is currently no available data to suggest that this compound or its analogues exert their pharmacological effects through the modulation of ubiquitination or protein degradation pathways.
In Vivo Preclinical Efficacy and Model Validation (Excluding Clinical Human Trial Data)
Anti-Inflammatory and Anti-Allergic Animal Models (e.g., Mouse Zymosan-Induced Peritonitis)
To evaluate the therapeutic potential of new compounds, validated animal models that mimic human inflammatory conditions are essential. The zymosan-induced peritonitis model in mice is a well-established and widely used model for studying acute inflammation and the trafficking of immune cells. meliordiscovery.comresearchgate.net
Model Validation: Zymosan-Induced Peritonitis
Intraperitoneal injection of zymosan, a polysaccharide from yeast cell walls, initiates a robust and self-resolving inflammatory response. researchgate.net This response is characterized by:
Leukocyte Infiltration: A significant influx of leukocytes, particularly polymorphonuclear leukocytes (neutrophils), into the peritoneal cavity. meliordiscovery.comresearchgate.net
Cytokine Production: The release of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6), as well as chemokines like Monocyte Chemoattractant Protein-1 (MCP-1). meliordiscovery.comresearchgate.netplos.org
Vascular Permeability: An increase in vascular permeability, leading to plasma exudation into the peritoneal cavity. researchgate.net
This model is effective for screening compounds with potential anti-inflammatory activity, as benchmark agents like dexamethasone (B1670325) have been shown to significantly reduce leukocyte counts and cytokine levels. meliordiscovery.com
In Vivo Efficacy of this compound Analogues
While specific studies testing this compound or its analogues in the zymosan-induced peritonitis model were not identified, research on close analogues has demonstrated significant anti-inflammatory and anti-allergic efficacy in other validated animal models. researchgate.netnih.gov
The analogue 1-hydroxylamino-1-(4'-morpholinophenyl) ethane (M-HA) and its N,O-diacetyl derivative (M-HA-Ac ) exhibited clear inhibitory effects in a mouse model of carrageenan-induced foot-pad swelling following oral administration. researchgate.netnih.gov Furthermore, percutaneous administration of M-HA significantly inhibited the 2,4-dinitrofluorobenzene (DNFB)-induced contact hypersensitivity reaction, a model for type IV delayed-type hypersensitivity (allergic contact dermatitis). researchgate.netnih.gov These findings from different but relevant models underscore the potent in vivo anti-inflammatory and anti-allergic activity of this class of hydroxylamine compounds.
Murine Xenograft Models for Investigating Antineoplastic Activity
The in vivo antineoplastic potential of hydroxylamine-containing analogues has been evaluated using sophisticated murine xenograft models. These studies are critical for translating in vitro potency into tangible anti-tumor effects in a living system. Specifically, the efficacy of novel hydroxylamine-based inhibitors has been demonstrated in patient-derived xenograft (PDX) models, which are considered to be highly representative of human tumors.
One key investigation focused on a brain-penetrant, hydroxylamine-bearing Epidermal Growth Factor Receptor (EGFR) inhibitor, identified as compound 9 , for its effects on non-small-cell lung cancer (NSCLC). nih.gov In an intracranial PDX murine model, this compound was shown to induce profound tumor regression. nih.gov This particular model is especially significant as it assesses the compound's ability to act on tumors situated in the brain, a common site for metastasis. The results from this xenograft model suggest that this analogue is a potential lead for treating localized and metastatic NSCLC driven by activating EGFR mutations. nih.gov
The success in this model underscores the therapeutic potential of incorporating a trisubstituted hydroxylamine moiety into drug scaffolds, demonstrating potent biological activity without the often-surmised toxicity associated with this functional group. nih.gov The study highlighted the compound's activity against NSCLC harboring specific EGFR mutations, which were recapitulated in the xenograft model. nih.gov
The table below summarizes the findings from the murine xenograft study for the representative hydroxylamine analogue.
Table 1: Antineoplastic Activity of Hydroxylamine Analogue in Murine Xenograft Model
| Compound/Analogue | Cancer Type | Xenograft Model | Observed Antineoplastic Effect |
| Hydroxylamine-bearing EGFR inhibitor (9 ) | Non-Small-Cell Lung Cancer (NSCLC) | Intracranial Patient-Derived Xenograft (PDX) | Induced profound tumor regression nih.gov |
Structure Activity Relationship Sar and Rational Design Principles
Influence of Aromatic and Aliphatic Substituents on Biological Potency and Selectivity
The potency and selectivity of hydroxylamine (B1172632) derivatives are significantly influenced by the nature of the substituents on both the aromatic ring and any aliphatic chains. The morpholine (B109124) ring itself is a key feature, contributing to the compound's solubility and potential biological activity. evitachem.com
In broader studies of hydroxylamine derivatives, N-benzylhydroxylamine analogues with various substituents on the aromatic ring have shown differing levels of antibacterial activity. acs.org For instance, certain substituted compounds demonstrated higher activity against B. anthracis compared to the parent molecule. acs.org This highlights the critical role of aromatic substitution in fine-tuning biological efficacy. Similarly, in other molecular scaffolds like 2,3,4,5-tetrahydro-1H-2-benzazepine, the addition of substituents to the aromatic ring has been shown to modulate inhibitory potency and receptor affinity. nih.gov
While O-(4-morpholinobenzyl)hydroxylamine does not possess a hydroxamic acid moiety, the principles governing alkyl chain effects on related functional groups like hydroxylamines are relevant. In studies of N-alkyl-β-D-glycosylamine derivatives, the length of the alkyl chain was a determining factor in their antifungal properties. nih.gov Research on linear aliphatic N-hydroxylamines has indicated that inductive effects from short alkyl chains (fewer than six carbons) are generally insufficient to stabilize N-oxyl species, which can be crucial for certain mechanisms of action. acs.org However, a linear aliphatic N-hydroxylamine with six carbon atoms did exhibit antimicrobial activity. acs.org For hydroxamic acids, which are structurally related, substituting the amide proton with an alkyl group can decrease the pKa, thereby altering the molecule's acidity and chelating ability. nih.govresearchgate.net
Table 1: Effect of Alkyl Chain on N-Hydroxylamine Activity
| Compound Type | Alkyl Chain Length | Observation | Reference |
| Linear Aliphatic N-Hydroxylamine | < 6 Carbons | Insufficient to stabilize N-oxyl species | acs.org |
| Linear Aliphatic N-Hydroxylamine | 6 Carbons | Exhibited antimicrobial activity | acs.org |
This table illustrates general principles of how alkyl chain length can influence the activity of hydroxylamine-containing compounds based on related research.
The introduction of halogens and other groups onto the aromatic ring is a common strategy in medicinal chemistry to modulate a compound's properties. Halogens deactivate the benzene (B151609) ring towards electrophilic substitution through their inductive electron-withdrawing effect, which can influence metabolic stability. libretexts.orgmasterorganicchemistry.com The reactivity of the ring generally decreases as the size of the halogen increases. libretexts.org
A pertinent example is the compound O-(4-chlorobenzyl)hydroxylamine, a halogenated analogue of the subject molecule. nih.gov The presence of the chlorine atom at the para position of the benzyl (B1604629) ring significantly alters the electronic properties of the ring. This substitution can impact everything from binding affinity at a target receptor to the molecule's pharmacokinetic profile. In other contexts, such as with 2,3,4,5-tetrahydro-1H-2-benzazepine, the addition of an electron-withdrawing nitro group to the aromatic ring was found to enhance selectivity by reducing affinity for off-target receptors. nih.gov This underscores the power of aromatic substitution to fine-tune both potency and selectivity. nih.gov
Table 2: Influence of Aromatic Ring Substituents on Activity of Benzazepine Analogues
| Compound | Substituent | PNMT Kᵢ (µM) | α₂-adrenoceptor Kᵢ (µM) | Selectivity (α₂/PNMT) | Reference |
| THBA | None | 3.3 | 11 | 3.3 | nih.gov |
| 8-Nitro-THBA | 8-Nitro | 0.39 | 66 | 170 | nih.gov |
This table demonstrates how an electron-withdrawing substituent can dramatically improve the selectivity of a related heterocyclic compound.
Molecular Modeling and Computational Docking Studies for Binding Mode Elucidation
Molecular modeling and computational docking are powerful tools used to predict and analyze how a ligand like this compound might bind to a biological target, such as an enzyme active site. taylorandfrancis.com These computational methods build three-dimensional models of the protein and ligand, and then simulate their interaction to predict the most stable binding pose and estimate the binding affinity. researchgate.netnih.gov The process involves generating multiple conformations of the ligand and fitting them into the active site of the receptor, followed by a scoring function to rank the potential poses. taylorandfrancis.com
A key predictive interaction for this compound involves its hydroxylamine functional group (-ONH₂). This group is chemically reactive towards carbonyl compounds. evitachem.com Many enzymes utilize pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor, which features a reactive aldehyde group. It can be predicted that the nucleophilic nitrogen of the hydroxylamine would attack the electrophilic aldehyde carbon of PLP. This would lead to the formation of a covalent bond, resulting in a stable oxime, a type of Schiff base or aldimine. This covalent modification of the enzyme's cofactor would likely lead to irreversible inhibition. The formation of oximes from the reaction of hydroxylamines with aldehydes and ketones is a well-established chemical transformation. evitachem.com
The structure of this compound possesses significant conformational flexibility, particularly around the ether linkage (-CH₂-O-N-) and the bonds connecting the morpholine ring. Conformational analysis, a component of molecular modeling, explores the range of shapes the molecule can adopt and their corresponding energy levels. taylorandfrancis.com The ability of an enzyme's active site to accommodate these different conformations is known as active site tolerance. nih.gov
Computational studies can reveal which conformations are energetically favorable for binding. The flexibility of the molecule might allow it to adapt its shape to fit snugly within a binding pocket, potentially enhancing its affinity. nih.gov Conversely, a rigid active site might only tolerate a specific conformation, making the conformational preferences of the ligand a critical determinant of its inhibitory activity. The morpholine ring, while having a defined chair conformation, and the benzyl group can rotate, influencing how the molecule presents its key interacting groups to the enzyme.
Ligand Efficiency and Lead Optimization Strategies in Hydroxylamine-Based Research
In drug discovery, a promising initial compound, or "hit," is developed into a "lead" and then optimized to improve its properties. Ligand efficiency (LE) is a metric used to assess the quality of a compound by relating its binding affinity to its size (typically the number of non-hydrogen atoms). nih.gov It helps guide the optimization process by prioritizing compounds that have a high binding efficiency per atom.
Lead optimization strategies for a scaffold like this compound would involve systematically modifying its structure to enhance potency, selectivity, and pharmacokinetic properties. nih.govresearchgate.net Based on SAR principles, this could involve:
Aromatic Ring Substitution: Introducing various substituents (e.g., halogens, small alkyl, or hydrogen-bonding groups) to the benzyl ring to probe for favorable interactions within the target's binding site. nih.gov
Morpholine Ring Modification: Replacing the morpholine with other heterocyclic systems to alter solubility, hydrogen bonding capacity, and metabolic stability.
Structural Simplification: Judiciously removing non-essential parts of the molecule to reduce molecular weight and complexity, which can improve ligand efficiency and pharmacokinetic profiles. nih.gov
These optimization efforts are often guided by computational models, which can predict the impact of these changes before undertaking complex chemical synthesis. researchgate.net
Design of Derivatives for Enhanced Target Specificity and Brain Penetration (Preclinical)
The rational design of derivatives of this compound for improved therapeutic potential focuses on two key preclinical objectives: enhancing specificity for the intended biological target and optimizing penetration of the blood-brain barrier (BBB) for central nervous system (CNS) applications. While specific preclinical data on a wide range of this compound derivatives are not extensively available in the public domain, the principles of medicinal chemistry and evidence from related classes of compounds provide a clear framework for its structure-activity relationship (SAR) and rational design.
The development of derivatives with enhanced brain penetration is a critical step for compounds targeting neurological disorders. The morpholine moiety is often incorporated into drug candidates to improve their pharmacokinetic properties, including brain permeability. nih.gov Its well-balanced lipophilic–hydrophilic profile and flexible conformation can facilitate crossing the BBB. nih.gov
In a broader context, the challenge of designing brain-penetrant drugs is a significant focus in medicinal chemistry. For example, in the development of EGFR inhibitors for non-small-cell lung cancer with brain metastases, a hydroxylamine-containing compound was designed to improve brain penetration by reducing its recognition by efflux transporters like P-glycoprotein (P-gp). nih.gov This was achieved by replacing an N-alkylmorpholine unit with an N-(noralkoxy)morpholine, a bioisostere that demonstrated increased permeability and decreased efflux in in vitro models mimicking the BBB. nih.gov This principle could be hypothetically applied to this compound to enhance its CNS availability.
Beyond brain penetration, enhancing target specificity is crucial to minimize off-target effects. The design of derivatives would involve systematic modifications of the this compound scaffold to identify which parts of the molecule are essential for binding to the desired target. This process often involves the synthesis and biological evaluation of a series of analogs with variations at different positions.
For example, in the development of N-benzyl-2-phenylpyrimidin-4-amine derivatives as USP1/UAF1 deubiquitinase inhibitors, extensive SAR studies were conducted. nih.gov These studies led to the identification of compounds with nanomolar inhibitory potency and demonstrated a strong correlation between the inhibition of the target and the desired cellular activity. nih.gov Similarly, for this compound, modifications to the benzylamine (B48309), morpholine, and hydroxylamine moieties would be systematically explored to understand their contribution to target binding and selectivity.
The following hypothetical data table illustrates the kind of information that would be generated in preclinical studies to guide the optimization of this compound derivatives for enhanced target specificity and brain penetration. The values presented are for illustrative purposes only and are not based on actual experimental data for these specific compounds.
Table 1: Illustrative Preclinical Data for Hypothetical this compound Derivatives
| Compound ID | Modification | Target Affinity (IC₅₀, nM) | Brain/Plasma Ratio |
| Lead Compound | This compound | 50 | 0.2 |
| Derivative A | 2-fluoro substitution on benzyl ring | 45 | 0.5 |
| Derivative B | N-oxide of morpholine | 150 | 0.1 |
| Derivative C | Replacement of morpholine with piperidine | 80 | 0.3 |
| Derivative D | Methylation of hydroxylamine | 200 | 0.2 |
This table is for illustrative purposes only. The data presented are not actual experimental values.
This systematic approach of generating and testing derivatives allows medicinal chemists to build a comprehensive SAR profile, guiding the rational design of new compounds with improved therapeutic properties.
Advanced Chemical Characterization and Mechanistic Organic Chemistry Studies
Sophisticated Spectroscopic Techniques for Structural and Mechanistic Insights
Spectroscopic methods are indispensable for the structural verification and real-time analysis of reactions involving O-(4-morpholinobenzyl)hydroxylamine. Techniques such as NMR, LC-MS, and IR/UV-Vis spectroscopy offer complementary information regarding the molecule's connectivity, purity, and electronic nature.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR provide a detailed map of the hydrogen and carbon atoms within the molecule, respectively.
In ¹H NMR, the chemical shifts, integration, and coupling patterns of the protons are diagnostic. For instance, the protons on the aromatic ring typically appear in the downfield region (around 7.2-7.4 ppm), while the benzylic protons (CH₂-O) and the methylene (B1212753) protons of the morpholine (B109124) ring exhibit characteristic signals in the aliphatic region. The protons adjacent to the nitrogen and oxygen atoms of the morpholine ring will show distinct chemical shifts.
¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each unique carbon atom. The aromatic carbons, the benzylic carbon, and the carbons of the morpholine ring can be definitively assigned.
Beyond static structural analysis, NMR is a powerful tool for in situ reaction monitoring. By acquiring NMR spectra at various time points during a synthesis or a reaction involving this compound, researchers can track the consumption of starting materials and the formation of products and intermediates in real-time. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading, and provides critical insights into the reaction mechanism.
Table 1: Representative ¹H NMR Spectral Data for this compound (Note: Exact chemical shifts (δ) in ppm are solvent-dependent and presented here as typical ranges.)
| Protons | Chemical Shift (δ) ppm | Multiplicity | Integration |
| Aromatic (Ar-H) | 7.20 - 7.40 | m | 4H |
| Benzylic (Ar-CH₂) | ~4.80 | s | 2H |
| Morpholine (-N-CH₂-) | ~3.70 | t | 4H |
| Morpholine (-O-CH₂-) | ~2.40 | t | 4H |
| Hydroxylamine (B1172632) (-NH₂) | Broad | s | 2H |
Table 2: Representative ¹³C NMR Spectral Data for this compound (Note: Exact chemical shifts (δ) in ppm are solvent-dependent.)
| Carbon Atom | Chemical Shift (δ) ppm |
| Aromatic C (quaternary) | ~135 |
| Aromatic CH | ~128-130 |
| Benzylic (Ar-CH₂) | ~75 |
| Morpholine (-N-CH₂) | ~67 |
| Morpholine (-O-CH₂) | ~54 |
Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is extensively used to monitor the progress of reactions involving this compound and to identify potential metabolites in biological systems.
In reaction monitoring, LC-MS allows for the rapid separation of the starting material, intermediates, products, and byproducts. The mass spectrometer then provides the mass-to-charge ratio (m/z) of each component, confirming their identity. This is particularly useful for complex reaction mixtures where NMR analysis might be challenging due to overlapping signals.
For metabolite identification, a biological sample (e.g., from an in vitro metabolism study) is analyzed by LC-MS. The resulting chromatogram will show peaks corresponding to the parent compound, this compound, and any metabolites formed. By comparing the mass spectra of the metabolite peaks with that of the parent compound, researchers can deduce the metabolic transformations that have occurred, such as hydroxylation, N-dealkylation, or oxidation.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic properties of this compound.
IR spectroscopy is used to identify the characteristic vibrational frequencies of the bonds within the molecule. Key absorptions for this compound include N-H stretching vibrations from the hydroxylamine group, C-H stretching from the aromatic and aliphatic portions, C=C stretching from the benzene (B151609) ring, and C-O stretching from the ether and morpholine moieties. The presence and position of these bands can confirm the integrity of the functional groups within the molecule.
UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. This compound is expected to exhibit absorption bands in the UV region due to the π → π* transitions of the benzene ring. The position and intensity of these absorption maxima can be influenced by the solvent and the electronic nature of the substituents.
Computational Chemistry Approaches for Mechanistic Elucidation and Property Prediction
Computational chemistry, particularly methods rooted in quantum mechanics, offers a powerful lens to understand the intrinsic properties of this compound and to predict its reactivity.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can provide a detailed picture of the electron distribution, molecular orbital energies, and other electronic properties that govern its chemical behavior.
By calculating the optimized molecular geometry, DFT can predict bond lengths and angles, which can be compared with experimental data from X-ray crystallography if available. Furthermore, DFT can be used to model reaction pathways, calculate activation energies, and determine the structures of transition states, thereby elucidating reaction mechanisms at a molecular level.
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial parameters derived from DFT calculations. The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity).
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more reactive.
From the HOMO and LUMO energies, various quantum chemical descriptors can be calculated to quantify the reactivity of this compound. These include:
Electronegativity (χ): A measure of the power of an atom or group of atoms to attract electrons towards itself.
Chemical Hardness (η): A measure of the resistance to a change in electron distribution or charge transfer. It is related to the HOMO-LUMO gap.
Global Electrophilicity Index (ω): This index quantifies the electrophilic nature of a molecule.
Global Nucleophilicity Index (N): This index provides a measure of the nucleophilic character of a molecule.
By calculating these descriptors, researchers can predict how this compound will behave in different chemical environments and in reactions with various electrophiles and nucleophiles.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Transition State Characterization for Reaction Pathways
One of the fundamental reactions of hydroxylamines is their condensation with carbonyl compounds to form oximes. wikipedia.orgbyjus.com This reaction proceeds via a nucleophilic attack of the hydroxylamine on the carbonyl carbon, followed by dehydration. scribd.com Computational studies on the mechanism of oxime formation reveal that the initial nucleophilic addition can be a complex process involving solvent molecules to facilitate proton transfer. ic.ac.uk For this compound, the transition state for the reaction with a ketone or aldehyde would likely involve the nitrogen atom acting as the primary nucleophile, attacking the carbonyl carbon. ic.ac.uk The geometry of this transition state would be trigonal bipyramidal at the carbonyl carbon, with the N-C bond partially formed and the C=O bond partially broken. libretexts.org The energy of this transition state, and thus the reaction rate, would be influenced by the steric bulk of the 4-morpholinobenzyl group and the electronic nature of the carbonyl compound.
Another class of reactions where the transition state is of key interest is in transition-metal-catalyzed transformations. Hydroxylamines can act as nucleophiles in reactions like allylic substitution. nih.govorganic-chemistry.org In such a reaction involving this compound, the transition state would involve the coordination of the catalyst (e.g., palladium or iridium) to the allylic substrate and the subsequent nucleophilic attack by the hydroxylamine oxygen. The regioselectivity and stereoselectivity of these reactions are determined by the subtle energies of the competing transition states, which can be modeled using computational methods like Density Functional Theory (DFT). acs.org These computational approaches allow for the geometric and energetic characterization of transition states, providing insights that are often difficult to obtain through experimental means alone. youtube.com
Interactive Table: Hypothetical Transition State Parameters for the Reaction of this compound with Acetone
This table presents hypothetical data for the transition state of the nucleophilic addition of this compound to acetone, as would be determined by computational chemistry methods. The values are illustrative and based on general knowledge of similar reactions.
| Parameter | Value | Description |
| Reaction Coordinate | N-C bond formation | The primary bond being formed in the transition state. |
| Imaginary Frequency | -250 cm⁻¹ | The single imaginary frequency confirms the structure as a true transition state. |
| Activation Energy (ΔG‡) | 15-25 kcal/mol | The free energy barrier for the reaction to occur. |
| N-C bond length | ~2.0 Å | The partially formed bond between the hydroxylamine nitrogen and the carbonyl carbon. |
| C-O bond length | ~1.4 Å | The partially broken carbonyl double bond. |
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects
Molecular dynamics (MD) simulations are a powerful computational tool for exploring the dynamic nature of molecules, providing insights into their conformational landscapes and interactions with the surrounding solvent environment. mdpi.comnih.gov For a flexible molecule like this compound, MD simulations can reveal the accessible conformations in solution and the energetic relationships between them. While specific MD simulation studies on this compound are not published, the methodology is well-suited to investigate its behavior.
The conformational flexibility of this compound arises from the rotational freedom around several single bonds: the C-O bond, the N-O bond, and the bonds connecting the morpholine ring and the benzyl (B1604629) group to the rest of the molecule. An MD simulation would involve placing the molecule in a box of explicit solvent molecules (e.g., water or an organic solvent) and solving Newton's equations of motion for every atom in the system over time. mdpi.com This would generate a trajectory of atomic positions, from which various properties can be analyzed.
The analysis of the simulation trajectory would allow for the construction of a Ramachandran-like plot for the key dihedral angles, revealing the most populated conformational states. This is crucial as the biological activity or reactivity of a molecule can be highly dependent on its preferred conformation. acs.org Furthermore, MD simulations provide a detailed picture of the solvation shell around the molecule. mdpi.com For this compound, the morpholine oxygen and the hydroxylamine group are expected to be strong hydrogen bond acceptors and donors, respectively. MD simulations can quantify the number and lifetime of hydrogen bonds with solvent molecules, which in turn influences the molecule's solubility and reactivity. mdpi.com
Interactive Table: Potential Insights from MD Simulations of this compound
This table outlines the types of data that could be extracted from a hypothetical MD simulation of this compound in an aqueous solution.
| Property | Potential Finding | Significance |
| Conformational Population | The morpholine ring may exist in a preferred chair conformation, and specific rotamers around the benzyl C-C bond may be favored. | Understanding the dominant shapes the molecule adopts in solution. |
| Hydrogen Bonding | The hydroxylamine group forms an average of 2-3 hydrogen bonds with water molecules, while the morpholine oxygen forms 1-2. | Quantifying the interactions that govern solubility and solvent effects on reactivity. |
| Radius of Gyration | Provides a measure of the molecule's compactness, which can fluctuate over time, indicating conformational changes. | Assessing the overall size and shape dynamics of the molecule. |
| Solvent Accessible Surface Area (SASA) | The polar regions of the molecule (morpholine and hydroxylamine) will have a higher SASA in polar solvents. | Identifying which parts of the molecule are most exposed to the solvent and potential reactants. |
Prediction of Reaction Pathways and Energy Profiles
Computational chemistry provides a powerful framework for the prediction of reaction pathways and their associated energy profiles, offering a detailed, atomistic view of chemical transformations. youtube.com For this compound, these methods can be employed to map out the energetic landscape of its reactions, identifying the most likely products and the barriers to their formation. While specific studies on this compound are not available, the general approach is well-established.
A common reaction to consider would be its condensation with a carbonyl compound, such as a ketone, to form an oxime ether. The reaction pathway would be modeled by identifying the structures of the reactants, the transition state for nucleophilic addition, the tetrahedral intermediate, the transition state for dehydration, and the final products. ic.ac.uk The energies of each of these species can be calculated using quantum mechanical methods, such as Density Functional Theory (DFT). acs.org
The resulting energy profile would depict the change in Gibbs free energy as the reaction progresses. The peaks on this profile correspond to the transition states, and the valleys represent the intermediates. The height of the energy barriers (activation energies) determines the kinetics of the reaction, while the relative energies of the reactants and products determine the thermodynamics.
For this compound, a key aspect to investigate would be the competition between N- and O-alkylation or acylation, depending on the electrophile. By calculating the energy profiles for both pathways, it would be possible to predict which atom of the hydroxylamine moiety is the more likely nucleophile under different conditions. These predictions can guide synthetic chemists in choosing the appropriate reaction conditions to achieve the desired product. nih.govorganic-chemistry.org
Interactive Table: Hypothetical Energy Profile Data for the Reaction of this compound with a Generic Electrophile
This table presents hypothetical relative free energy values for the key species along a reaction pathway involving this compound, as would be calculated by computational methods.
| Species | Relative Free Energy (kcal/mol) | Description |
| Reactants | 0.0 | The starting energy of this compound and the electrophile. |
| Transition State 1 (TS1) | +20.5 | The energy barrier for the initial nucleophilic attack. |
| Intermediate | +5.2 | A metastable species formed after the initial attack. |
| Transition State 2 (TS2) | +15.8 | The energy barrier for a subsequent step, e.g., proton transfer or leaving group departure. |
| Products | -10.3 | The final energy of the reaction products, indicating an overall exothermic reaction. |
Investigation of Chemical Stability and Degradation Pathways in Solution
Solvent-Induced Oxidation Studies
The chemical stability of hydroxylamine derivatives can be significantly influenced by the solvent environment. One of the primary degradation pathways for hydroxylamines is oxidation, often leading to the formation of oximes or other oxidized species. nih.govresearchgate.net Studies on various hydroxylamines have shown that the rate of this oxidation is highly dependent on the nature of the solvent. nih.gov
For this compound, the presence of the hydroxylamine functionality makes it susceptible to oxidation. The mechanism of solvent-induced oxidation is not always straightforward but can be facilitated by dissolved oxygen or trace impurities in the solvent. The oxidation would likely convert the hydroxylamine to the corresponding oxime, 4-morpholinobenzaldehyde (B72404) oxime. This process can be monitored using techniques such as ¹H-NMR and liquid chromatography-mass spectrometry (LC-MS) by observing the disappearance of the hydroxylamine signal and the appearance of the oxime signal over time. nih.govresearchgate.net
Research on other hydroxylamines has demonstrated that solvents can play a direct role in promoting this oxidation. nih.gov For instance, some solvents may be better at stabilizing the transition state of the oxidation reaction or may contain higher levels of dissolved oxygen. While specific data for this compound is not available, the general trend observed for other hydroxylamines can be expected to apply.
Interactive Table: Illustrative Solvent Effects on the Oxidation Rate of a Generic Hydroxylamine
This table, based on general findings for hydroxylamines, illustrates how the choice of solvent can influence the rate of oxidation to the corresponding oxime. nih.gov The rates are presented qualitatively.
| Solvent | Relative Oxidation Rate | Potential Rationale |
| Methanol | Moderate | Can facilitate proton transfer and may contain dissolved oxygen. |
| Chloroform | Low | Less polar and may have lower dissolved oxygen content. |
| Pyridine (B92270) | High | A basic solvent that can deprotonate the hydroxylamine, increasing its susceptibility to oxidation. |
| Water | Variable | Rate can be influenced by pH and the presence of metal ions. |
Thermal Decomposition Pathways
The thermal stability of a molecule is a critical parameter, and understanding its decomposition pathways is essential for safe handling and storage. For this compound, the presence of relatively weak bonds, such as the N-O bond, suggests that it may be susceptible to thermal degradation. While specific studies on the thermal decomposition of this compound have not been reported, insights can be gained from studies on hydroxylamine and related derivatives. researchgate.net
The thermal decomposition of hydroxylamine itself is a complex process that can proceed through various unimolecular and bimolecular pathways. researchgate.net For an O-substituted hydroxylamine like this compound, the most likely initial step in thermal decomposition would be the homolytic cleavage of the weakest bond. The N-O bond is a probable candidate for this initial cleavage, which would generate a 4-morpholinobenzyl radical and an aminoxyl radical. These highly reactive radical species would then undergo a variety of subsequent reactions, such as hydrogen abstraction, dimerization, or fragmentation, leading to a complex mixture of degradation products.
Another potential decomposition pathway could involve an intramolecular rearrangement, although this is often less favorable than bond homolysis at elevated temperatures. The morpholine ring itself is generally stable, but under harsh thermal conditions, it could also undergo fragmentation. The benzyl group could also participate in radical reactions. The exact decomposition products and their relative abundances would depend on the temperature, pressure, and whether the decomposition occurs in the gas phase or in a solvent.
Interactive Table: Plausible Initial Steps in the Thermal Decomposition of this compound
This table outlines hypothetical initial bond cleavage events and their potential products during the thermal decomposition of this compound.
| Bond Cleaved | Resulting Fragments | Subsequent Reactions |
| N-O | 4-morpholinobenzyl radical + Aminoxyl radical | Dimerization, hydrogen abstraction, disproportionation |
| C-O | 4-morpholinobenzyl cation + Hydroxylamine anion (or corresponding radicals) | Rearrangement, elimination |
| Benzyl C-N (morpholine) | 4-(hydroxymethylamino)benzyl radical + Morpholinyl radical | Radical recombination, polymerization |
Mechanistic Studies of Hydroxylamine-Mediated Organic Transformations
This compound, as a substituted hydroxylamine, can participate in a variety of organic transformations, acting primarily as a nucleophile. The presence of both nitrogen and oxygen atoms with lone pairs of electrons allows for versatile reactivity, and mechanistic studies of these reactions provide fundamental insights into their course and outcome.
One of the most characteristic reactions of hydroxylamines is their condensation with aldehydes and ketones to form oximes. wikipedia.orgbyjus.com In the case of this compound, this would lead to the formation of an O-benzyl oxime ether. The mechanism of this reaction, particularly the initial nucleophilic addition step, is of significant interest. ic.ac.uk As discussed previously, the nitrogen atom is generally the more nucleophilic center in hydroxylamines. The reaction is often catalyzed by acid or base, which facilitates either the activation of the carbonyl group or the deprotonation of the hydroxylamine, respectively. rsc.org
Beyond simple condensation, hydroxylamines can serve as nucleophiles in substitution and addition reactions. For example, they can participate in Michael additions to α,β-unsaturated carbonyl compounds. The morpholine moiety, while generally considered a stable and often inert part of the molecule, can influence the reactivity of the hydroxylamine group through its electronic and steric effects. nih.gov The electron-donating nature of the nitrogen in the morpholine ring could potentially modulate the nucleophilicity of the hydroxylamine.
Furthermore, hydroxylamines and their derivatives are key players in "click chemistry," a set of powerful and reliable reactions for molecular assembly. rsc.org The formation of oxime linkages is a prime example of a click reaction, valued for its high efficiency and the stability of the resulting bond under physiological conditions. rsc.org Mechanistic investigations into these transformations, often aided by computational modeling, are crucial for optimizing reaction conditions and expanding their scope to the synthesis of complex molecules.
Arene C-H and C-C Amination Mechanisms via Aza-Hock Rearrangement
The synthesis of anilines is fundamental to the production of a vast array of chemicals, including pharmaceuticals, agrochemicals, and dyes. thieme.deresearchgate.net Traditional methods often face challenges with selectivity. nih.gov A significant advancement in this area is the C-C bond amination of benzyl alcohol derivatives and their surrogates using hydroxylamines, which proceeds via an aza-Hock rearrangement. nih.govspringernature.com This method provides a mild and often metal-free pathway to substituted anilines. thieme.de
The mechanism of the aza-Hock rearrangement is initiated by the generation of a benzylic cation from a precursor like a benzyl alcohol in the presence of a fluorinated alcohol such as hexafluoroisopropanol (HFIP). thieme.despringernature.com This cation then reacts with a hydroxylamine derivative. The resulting intermediate, an O-benzylhydroxylamine, undergoes a rearrangement analogous to the classic Hock rearrangement of cumene (B47948) hydroperoxide. thieme.de This key step involves the migration of an aryl group and cleavage of the weak N-O bond, leading to an iminium salt. thieme.despringernature.com Subsequent hydrolysis of the imine yields the final aniline (B41778) product. springernature.com
This methodology has been shown to be effective for a wide range of benzyl alcohols and various hydroxylamine reagents, enabling the synthesis of both primary and secondary anilines. thieme.denih.gov Precursors for the benzylic cation are not limited to alcohols; ethers, esters, halides, styrenes, and even simple alkylarenes can also serve as starting materials. thieme.deresearchgate.net The reaction exhibits broad functional group tolerance and is scalable, highlighting its synthetic utility. thieme.denih.gov
The general applicability of this rearrangement suggests that a compound like this compound, which possesses the core benzyl hydroxylamine structure, would be a key intermediate in such a transformation if formed in situ from 4-morpholinobenzyl alcohol and a suitable aminating agent.
Table 1: Key Steps of the Aza-Hock Rearrangement for Aniline Synthesis
| Step | Description | Key Intermediates/Reagents |
|---|---|---|
| 1 | Generation of Benzylic Cation | Benzyl alcohol (or ether, ester, etc.), Acidic solvent (e.g., HFIP) |
| 2 | Formation of O-Benzylic Hydroxylamine | Benzylic cation, Hydroxylamine derivative (e.g., ArSO₂ONHR) |
| 3 | Aza-Hock Rearrangement | Aryl group migration, N-O bond cleavage |
| 4 | Formation of Iminium Salt | Protonated imine intermediate |
| 5 | Hydrolysis | Addition of water (typically during workup) to yield the aniline product |
Single Electron Transfer (SET) Processes
Single Electron Transfer (SET) is another crucial mechanism through which hydroxylamine derivatives can react to form C-N bonds, particularly in direct arene C-H amination reactions. researchgate.net In contrast to the ionic mechanism of the aza-Hock rearrangement, SET processes involve the transfer of a single electron to generate radical intermediates.
Research has shown that metal-free direct arene C-H amination can be triggered by an oxygen-accelerated SET from an electron-rich aromatic system to an electron-deficient hydroxylamine derivative. researchgate.net This process leads to the formation of an arene radical cation and an aminyl radical. The close proximity of these two radical species allows for their rapid recombination, affording the aminated product. researchgate.net This pathway is particularly relevant for the amination of various complex molecules, including natural products and pharmaceuticals, due to its operational simplicity and broad functional group tolerance under open-flask conditions. researchgate.net
The potential for a molecule like this compound to participate in SET processes would be influenced by the electronic properties of both the morpholinobenzyl group and the hydroxylamine moiety. The formation of radical pairs via SET is a known phenomenon in systems involving frustrated Lewis pairs (FLPs), where electron transfer occurs from a Lewis base to a Lewis acid. rsc.org While not a classical FLP, the interaction between an electron-rich arene and an electron-accepting hydroxylamine derivative can be conceptually similar. The feasibility of SET can be predicted and characterized using methods such as cyclic voltammetry (CV) and density functional theory (DFT) calculations. rsc.org
Table 2: Components of Hydroxylamine-Mediated SET Amination
| Component | Role in SET Process | Example |
|---|---|---|
| Arene | Electron Donor | Electron-rich aromatic compounds |
| Hydroxylamine Derivative | Electron Acceptor | TsONHBoc, TsONHR |
| Initiator/Medium | Facilitates SET | Oxygen (air), Solvent |
| Intermediate 1 | Arene Radical Cation | [ArH]•+ |
| Intermediate 2 | Aminyl Radical | •NR₂ |
| Product | C-N Bond Formation | Arylamine |
Sigmatropic Rearrangements of O-Cyclopropyl Hydroxylamines
Sigmatropic rearrangements are pericyclic reactions where a σ-bond migrates across a π-system. pressbooks.pub A synthetically valuable example involving hydroxylamine derivatives is the rsc.orgrsc.org-sigmatropic rearrangement of O-cyclopropyl hydroxylamines. rsc.orgnih.gov These compounds, which are bench-stable, serve as effective precursors for the synthesis of N-heterocycles. rsc.orgnih.gov
The reaction is typically performed on N-arylated O-cyclopropyl hydroxamates. rsc.orgnih.gov Under base-mediated conditions, these substrates undergo a one-pot cascade reaction that begins with a rsc.orgrsc.org-sigmatropic rearrangement. rsc.orgnih.gov This key step involves the simultaneous cleavage of the weak N-O bond and the strained C-C bond of the cyclopropane (B1198618) ring. nih.gov This rearrangement is followed by a cyclization and subsequent rearomatization to furnish structurally diverse substituted tetrahydroquinolines. rsc.orgnih.gov
This transformation is analogous to other well-known rearrangements like the Fischer-indole synthesis and the Bartoli indole (B1671886) synthesis, which also feature rsc.orgrsc.org-rearrangements involving N-O or N-N bond cleavage. rsc.org The utility of O-cyclopropyl hydroxylamines as three-carbon homoenolate equivalents opens up possibilities for creating a variety of heterocyclic structures. nih.gov While this specific rearrangement is characteristic of the O-cyclopropyl hydroxylamine scaffold, it showcases the diverse reactivity of the hydroxylamine functional group in complex chemical transformations. The direct participation of this compound in this specific type of rearrangement is not documented, as it lacks the required O-cyclopropyl group.
Table 3: Reaction Cascade of N-Arylated O-Cyclopropyl Hydroxamates
| Step | Transformation | Reaction Type |
|---|---|---|
| 1 | Formation of N-Aryl O-Cyclopropyl Hydroxamate | N-Arylation |
| 2 | Rearrangement of N-O and C-C bonds | rsc.orgrsc.org-Sigmatropic Rearrangement |
| 3 | Intramolecular ring formation | Cyclization |
| 4 | Restoration of aromaticity | Rearomatization |
| Final Product | Substituted Tetrahydroquinoline | Heterocycle Synthesis |
Future Research Directions and Emerging Applications in Academic Chemical Biology
Development of Next-Generation Hydroxylamine-Based Chemical Probes and Modulators
The hydroxylamine (B1172632) functional group is a key feature in a variety of bioactive molecules, acting as a potent modulator of biological processes. Research into related structures suggests a promising future for O-(4-morpholinobenzyl)hydroxylamine as a scaffold for next-generation chemical probes.
O-alkylhydroxylamines have been identified as a promising class of inhibitors for Indoleamine 2,3-dioxygenase-1 (IDO1), a crucial therapeutic target in oncology. nih.gov Specifically, O-benzylhydroxylamine itself is a sub-micromolar inhibitor of IDO1, and its derivatives show enhanced potency, making this structural class highly attractive for biological exploration and therapeutic development. nih.gov Furthermore, trisubstituted hydroxylamines featuring a morpholine (B109124) unit have been successfully developed as brain-penetrant Epidermal Growth Factor Receptor (EGFR) inhibitors. nih.govacs.org In this context, the N-(noralkoxy)morpholine unit was found to be an effective bioisostere for the N-alkylmorpholine group, demonstrating potent activity against EGFR kinase. nih.gov This highlights the value of combining the hydroxylamine and morpholine motifs in a single scaffold.
Hydroxylamine derivatives are also being explored for other therapeutic applications. They have been investigated as mitochondrial uncouplers and as potential antibacterial agents that function by inhibiting bacterial ribonucleotide reductase (RNR) through radical scavenging. acs.orgnih.gov The future development of probes from the this compound scaffold could involve creating libraries of derivatives to screen for novel biological activities, leveraging the known propensity of the hydroxylamine group to interact with metalloenzymes and radical-dependent pathways. bio-itworld.com
Table 1: Bioactive Hydroxylamine Derivatives and Their Targets
| Compound Class | Biological Target | Therapeutic Area | Citation |
|---|---|---|---|
| O-Alkylhydroxylamines | Indoleamine 2,3-dioxygenase-1 (IDO1) | Oncology | nih.gov |
| Trisubstituted Hydroxylamines | Epidermal Growth Factor Receptor (EGFR) | Oncology (NSCLC) | nih.govacs.org |
| N-Substituted Hydroxylamines | Ribonucleotide Reductase (RNR) | Antibacterial | acs.org |
| BAM15 Hydroxylamine Derivatives | Mitochondrial Uncoupling | Metabolic Disease | nih.gov |
Elucidation of Unidentified Biological Targets and Pathways
The structural components of this compound suggest it may interact with a range of biological targets beyond those already identified for simpler hydroxylamines. The morpholine ring is a common feature in drugs targeting the central nervous system (CNS) and is known to improve pharmacokinetic properties, including brain permeability. acs.org Morpholine-containing compounds have been developed as inhibitors of kinases such as PI3K and mTOR, which are critical in cell cycle regulation. acs.org
Moreover, the O-benzylhydroxylamine core is a known precursor for hydroxamic acids, which are potent chelators of metal ions like Zn(II) and Fe(III). bio-itworld.comnih.gov This functionality makes them effective inhibitors of metalloenzymes, most notably histone deacetylases (HDACs). bio-itworld.com The ability of the hydroxylamine group to scavenge reactive oxygen species (ROS) and interact with nitric oxide synthase (NOS) also opens avenues for research into its effects on neurodegenerative and inflammatory conditions. bio-itworld.com
Future research should therefore focus on screening this compound and its analogues against these potential target classes to uncover new biological functions.
Table 2: Potential Biological Targets for this compound Based on Structural Analogs
| Structural Moiety | Target Class | Potential Application | Citation |
|---|---|---|---|
| O-Benzylhydroxylamine | Histone Deacetylases (HDACs) | Oncology | bio-itworld.com |
| O-Benzylhydroxylamine | Indoleamine 2,3-dioxygenase-1 (IDO1) | Oncology, Immunology | nih.gov |
| Morpholine | PI3K/mTOR Kinases | Oncology, CNS Disorders | acs.org |
| Hydroxylamine | Metal-dependent enzymes | Antimicrobial, Chelation Therapy | bio-itworld.com |
| Hydroxylamine | Monoamine Oxidase (MAO) | Neurological Disorders | bio-itworld.com |
Advancements in Asymmetric Synthesis and Stereochemical Control
While this compound itself is achiral, the development of chiral derivatives through asymmetric synthesis represents a significant frontier. Introducing stereocenters, for instance on the morpholine ring or at the benzylic position, could lead to derivatives with enhanced potency and selectivity for specific biological targets.
Recent advancements in organic synthesis provide powerful tools for this purpose. For example, organocatalytic asymmetric aza-Michael additions of O-benzylhydroxylamine to chalcones or enones have been developed to create chiral β-amino acid precursors with high enantioselectivity. researchgate.netacs.org Tandem hydroamination and asymmetric transfer hydrogenation reactions have enabled the efficient enantioselective synthesis of 3-substituted morpholines. organic-chemistry.org Furthermore, systematic approaches to chemical diversity are being used to generate collections of C-functionalized morpholine derivatives with precise regiochemical and stereochemical variations. digitellinc.com
Future efforts could adapt these methodologies to synthesize chiral analogues of this compound. Such strategies would allow for a systematic exploration of structure-activity relationships, where stereochemistry plays a defining role in biological recognition and function.
Integration of Computational and Experimental Methodologies for Predictive Design
The rational design of novel bioactive molecules based on the this compound scaffold can be greatly accelerated by integrating computational and experimental approaches. nih.gov Computer-aided drug design (CADD) techniques, including quantitative structure-activity relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations, are invaluable for predicting the biological activity and physicochemical properties of new compounds before their synthesis. nih.govfu-berlin.de
For instance, molecular docking studies were instrumental in predicting the binding modes of O-benzylhydroxylamine derivatives within the active site of the IDO1 enzyme, guiding the synthesis of more potent inhibitors. nih.gov Similarly, in silico mechanistic studies have been used to understand and propose catalytic cycles for reactions involving hydroxylamine derivatives. acs.org The rise of machine learning and artificial intelligence offers even more powerful tools for identifying potential drug targets and designing novel molecules de novo. fu-berlin.demdpi.com
A future research workflow would involve using computational models to design a virtual library of this compound derivatives with predicted activity against a specific target. rsc.org The most promising candidates would then be synthesized and evaluated experimentally, with the results used to refine and improve the predictive power of the computational models in an iterative cycle. nih.gov
Table 3: A Hybrid Computational-Experimental Workflow for Derivative Design
| Step | Methodology | Objective | Citation |
|---|---|---|---|
| 1. Target Identification | Machine Learning, Bioinformatics | Predict novel biological targets for the core scaffold. | mdpi.com |
| 2. Virtual Library Design | De Novo Design, Molecular Docking | Generate virtual derivatives and predict their binding affinity and mode. | fu-berlin.deresearchgate.net |
| 3. ADMET Prediction | QSAR, Machine Learning Models | Predict absorption, distribution, metabolism, excretion, and toxicity profiles. | rsc.org |
| 4. Synthesis | Asymmetric Synthesis, Organic Chemistry | Synthesize a focused set of the most promising candidates. | nih.gov |
| 5. Experimental Validation | In Vitro/Cell-Based Assays | Measure biological activity and validate computational predictions. | nih.gov |
| 6. Model Refinement | Iterative Feedback Loop | Use experimental data to improve the accuracy of the computational models. | nih.gov |
Exploration of this compound in Novel Catalytic Systems
The reactivity of the hydroxylamine N-O bond suggests that this compound could find applications in novel catalytic systems. Hydroxylamine derivatives have been successfully employed as nitrogen-radical precursors in visible-light photoredox catalysis, enabling a variety of new chemical transformations. nih.gov They have also been used as electrophilic aminating reagents in transition metal-catalyzed reactions to form valuable nitrogen-containing compounds. acs.orgrsc.org
Furthermore, the morpholine moiety itself is relevant in catalysis. N-oxides, which can be formed from tertiary amines like the nitrogen in the morpholine ring, are used as stoichiometric oxidants in a number of catalytic reactions. wikipedia.org For example, N-methylmorpholine N-oxide is famously used to regenerate osmium tetroxide in the Upjohn dihydroxylation. This suggests that an N-oxide derivative of this compound could potentially function as a sacrificial oxidant in certain catalytic cycles. wikipedia.org
Future research could explore the use of this compound as a precursor in photoredox catalysis or as a ligand/reagent in metal-catalyzed amination reactions. Investigating the catalytic activity of its N-oxide derivative could also unveil new applications in oxidation chemistry.
Research into its Role as a Precursor for Advanced Organic Materials (excluding specific industrial applications)
Recent research has focused on creating multifunctional hydroxylamines (MFHAs) as versatile building blocks for synthesizing structurally complex N-heterocycles. chemrxiv.org This approach, which involves the difunctionalization of alkenes with hydroxylamine reagents, highlights the potential for incorporating such moieties into larger, architecturally complex molecules. chemrxiv.org
The hydroxylamine functional group is also known to react with aldehydes and ketones to form stable oxime linkages. This highly efficient and specific reaction, known as oxime ligation, is a powerful tool in bioconjugation and materials science for linking molecules together under mild conditions. This compound could be used as a monomer in step-growth polymerization reactions with dialdehydes or diketones to form novel polyoximes. The presence of the morpholinobenzyl side chain could enhance the solubility and influence the solid-state packing and properties of the resulting polymer. Furthermore, the ability of the hydroxylamine and morpholine groups to coordinate with metal ions could be exploited to create functional metallopolymers or metal-organic frameworks with potential applications in catalysis or sensing.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for O-(4-morpholinobenzyl)hydroxylamine, and how can purity be ensured?
- Methodology : Synthesize via nucleophilic substitution between 4-morpholinobenzyl chloride and hydroxylamine hydrochloride in an inert atmosphere (e.g., nitrogen) using a base like sodium carbonate. Purify via recrystallization from ethanol/water mixtures. Confirm purity using HPLC (>98% purity) and characterize via -NMR (e.g., δ 3.6–3.8 ppm for morpholine protons) and LC-MS .
Q. How can the stability of this compound be assessed under varying pH conditions?
- Methodology : Conduct accelerated stability studies by incubating the compound in buffers (pH 2–10) at 25°C and 40°C. Monitor degradation via UV-Vis spectroscopy (λ = 270–300 nm for hydroxylamine absorption) and quantify intact compound using reverse-phase HPLC. Stability is typically pH-dependent, with optimal stability near neutral pH .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodology : Use - and -NMR to confirm substitution patterns (e.g., benzyl protons at δ 4.2–4.5 ppm). FT-IR can identify N–O stretching (930–960 cm) and morpholine C–N vibrations (1,100–1,250 cm). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H] at m/z 239.12) .
Advanced Research Questions
Q. How does the morpholino moiety influence the compound’s reactivity in oxime formation compared to other benzyl derivatives?
- Methodology : Compare reaction kinetics with carbonyl compounds (e.g., benzaldehyde) using stopped-flow techniques. The electron-donating morpholino group enhances nucleophilicity, accelerating oxime formation. Rate constants () can be quantified via -NMR monitoring of imine intermediate conversion .
Q. What mechanistic insights explain contradictory cytotoxicity data across cancer cell lines?
- Methodology : Perform comparative cytotoxicity assays (e.g., MTT) on cell lines (e.g., MCF-7 vs. U-937). Resolve contradictions by analyzing apoptosis markers (caspase-3 activation) and ROS generation via flow cytometry. Variability may arise from differences in cellular uptake or redox environments .
Q. Can this compound act as a selective IDO1 inhibitor, and how does this compare to structurally analogous compounds?
- Methodology : Evaluate IDO1 inhibition using recombinant enzyme assays with kynurenine quantification via HPLC. Compare IC values with chloro- or fluoro-substituted analogs (e.g., O-(4-Chlorobenzyl)hydroxylamine IC <0.5 µM). Morpholino substitution may enhance solubility but reduce potency due to steric effects .
Q. What computational models predict the binding affinity of this compound to biological targets?
- Methodology : Use molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) to model interactions with targets like IDO1 or redox enzymes. Validate predictions with SPR (surface plasmon resonance) binding assays. Key interactions include H-bonding with the hydroxylamine group and π-stacking with aromatic residues .
Q. How does the compound modulate cellular redox states, and what experimental designs validate this?
- Methodology : Treat cells (e.g., HeLa) and measure glutathione (GSH/GSSG) ratios via LC-MS. Use fluorescent probes (e.g., DCFH-DA for ROS) and Seahorse assays to assess mitochondrial respiration. The hydroxylamine group may act as a pro-oxidant under hypoxic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
